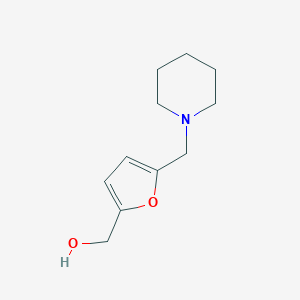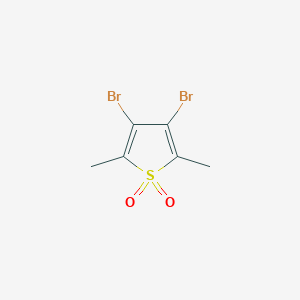
3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide
Overview
Description
Scientific Research Applications
Reductive Dehalogenation : Irradiation of 3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide in the presence of pentacarbonyliron leads to reductive dehalogenation, suggesting a pathway for modifying the compound's chemical structure (Usieli, Gronowitz, & Andersson, 1979).
Synthesis of Methoxy-Dimethylthiophenes : Using 3,4-Dibromo-2,5-dimethylthiophene as a starting material, researchers synthesized 3-Methoxy-2,5-dimethylthiophene and 3,4-dimethoxy-2,5-dimethylthiophene using Cu(I)Br as a catalyst (Peeters, Jacobs, Eevers, & Geise, 1994).
Nitration and Novel Coupling Reactions : The treatment of 3,4-Dibromo-2,5-dimethylthiophene with nitric acid resulted in unique coupling reactions and the formation of various brominated and nitro-substituted derivatives (Suzuki et al., 1981).
Synthesis of Dialkylaminomethyl Substituted Halobutadienes : The reaction of 3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide with different amines led to the formation of various isomeric dialkylaminomethyl-substituted halobutadienes, demonstrating its utility in synthesizing functionalized unsaturated aliphatic compounds (Gronowitz, Hallberg, & Nikitidis, 1987).
Photoluminescence Properties : Studies on the photoluminescence frequencies and quantum efficiencies of derivatives of 3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide revealed significant findings in relation to their crystal structures, highlighting potential applications in materials science (Barbarella et al., 2001).
properties
IUPAC Name |
3,4-dibromo-2,5-dimethylthiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2O2S/c1-3-5(7)6(8)4(2)11(3,9)10/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKFFLZFTZHYDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1(=O)=O)C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356003 | |
| Record name | 3,4-dibromo-2,5-dimethylthiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide | |
CAS RN |
70061-39-1 | |
| Record name | 3,4-dibromo-2,5-dimethylthiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



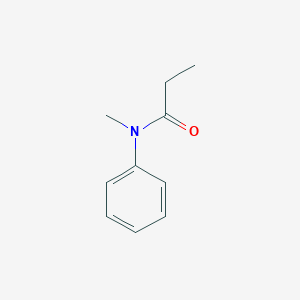
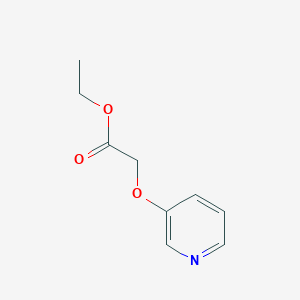
![Thieno[2,3-c][1,5]naphthyridine](/img/structure/B186509.png)

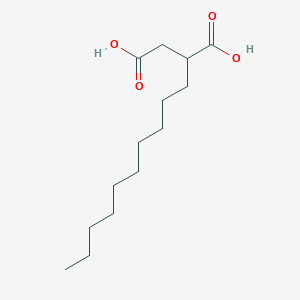

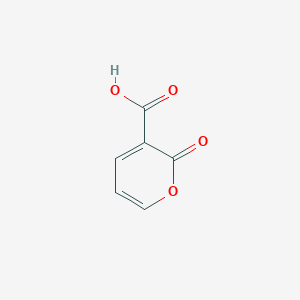
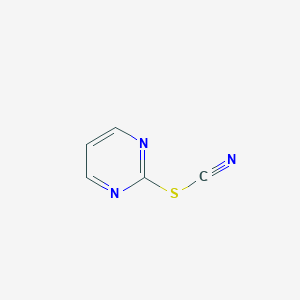

![Thieno[3,2-b]thiophene-2-boronic Acid](/img/structure/B186520.png)
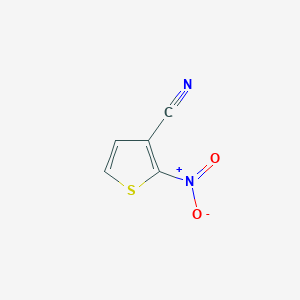
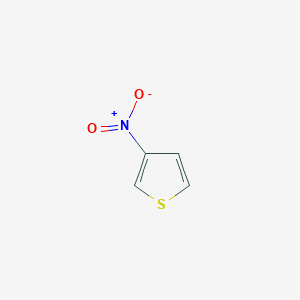
![4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B186526.png)
